Methyl 2-(N-benzylformamido)acetate

描述

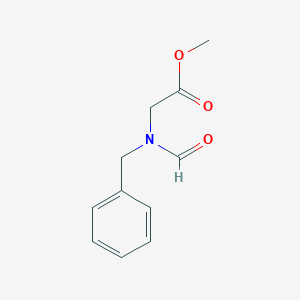

Methyl 2-(N-benzylformamido)acetate is an organic compound with the molecular formula C11H13NO3 It is a derivative of glycine, where the amino group is substituted with a benzylformamido group, and the carboxyl group is esterified with methanol

准备方法

Synthetic Routes and Reaction Conditions

Methyl 2-(N-benzylformamido)acetate can be synthesized through the reaction of glycine methyl ester hydrochloride with benzylformamide in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed.

化学反应分析

N-Formylation with CO₂ and Borane-Ammonia

A catalyst-free method using CO₂ and BH₃NH₃ in DMF at 50°C under 1 MPa pressure achieves formylation of amines. For example, N,N'-dibenzylformamide is synthesized in 81% yield via this route . Applied to methyl 2-(benzylamino)acetate, this method would likely proceed similarly:

-

Conditions : 24-hour reaction at 50°C in DMF, followed by extraction with ethyl acetate and purification via silica gel chromatography (petroleum ether/ethyl acetate) .

-

Mechanism : CO₂ reacts with the amine to form a carbamate intermediate, which is reduced by BH₃NH₃ to yield the formamide .

Benzylation of Methyl 2-Aminoacetate Derivatives

A patent describes benzylation using benzyl chloride and K₂CO₃ in toluene under reflux :

-

Procedure :

Hydrolysis of the Formamide Group

The N-benzylformamido moiety can undergo hydrolysis under acidic or basic conditions to regenerate the primary amine. For example:

-

Acidic Hydrolysis : HCl (aqueous) at reflux cleaves the formamide to yield methyl 2-aminoacetate hydrochloride .

-

Basic Hydrolysis : NaOH in ethanol/water converts the formamide to the free amine, which may further react or precipitate .

Condensation Reactions

The ester and formamide groups participate in cyclocondensations. For instance:

-

With β-Ketoesters : Reacting with methyl acetoacetate in the presence of NH₃ yields dihydropyridine derivatives, as seen in nicardipine synthesis .

-

With Enamines : Forms heterocyclic structures via Hantzsch-type reactions .

Mechanistic Insights from Analogous Systems

Studies on CO₂-based formylation reveal two pathways for N-formamide synthesis :

-

Pathway 2 (Low-Basicity Amines) : Direct reaction of formoxysilanes with amines.

-

Pathway 3 (High-Basicity Amines) : Silylcarbamate intermediates form first, delaying product formation .

For methyl 2-(N-benzylformamido)acetate, pathway 3 is plausible if the amine precursor is highly basic, necessitating base catalysts like [TBA][OAc] or carbonates .

Purification and Stability

科学研究应用

Synthetic Chemistry Applications

Methyl 2-(N-benzylformamido)acetate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in several chemical reactions, particularly in the formation of formamides and amides.

- Formylation Reactions : The compound is utilized in N-formylation reactions, where it can effectively convert primary and secondary amines into their corresponding formamides. This transformation is crucial in the synthesis of pharmaceuticals and agrochemicals. For instance, studies have demonstrated that using this compound as a formylating agent can yield high conversions under mild reaction conditions .

- Transamidation Processes : The compound has also been shown to facilitate transamidation reactions. In these processes, it acts as a source of the benzyl formamide moiety, enabling the exchange of amine groups between different substrates. This application is particularly valuable in synthesizing diverse amide derivatives that are often required in medicinal chemistry .

Case Studies and Mechanistic Insights

Several studies have documented the effectiveness of this compound in synthetic methodologies:

- Catalyst-Free N-Formylation : A study highlighted a catalyst-free method for the N-formylation of aromatic and aliphatic amines using this compound. The reaction demonstrated significant yields when sodium borohydride was employed alongside carbon dioxide, showcasing the compound's versatility as a reagent .

- Oxidative Coupling : Another investigation into oxidative coupling reactions revealed that this compound could be used to produce N-benzylformamide efficiently when combined with methanol under specific conditions. The study emphasized the role of formic acid as an intermediate, further illustrating the compound's utility in complex organic transformations .

Medicinal Chemistry Implications

The applications of this compound extend into medicinal chemistry due to its potential biological activity:

- Synthesis of Bioactive Compounds : The ability to form amides and related structures makes this compound a valuable building block for bioactive molecules. Its derivatives are often explored for their pharmacological properties, including anti-inflammatory and antimicrobial activities.

- Drug Development : The compound's role as a precursor in drug synthesis underscores its importance in pharmaceutical research. By facilitating the formation of complex molecules with specific biological targets, this compound contributes significantly to drug discovery efforts.

Summary Table of Applications

| Application Type | Description | Key Benefits |

|---|---|---|

| Formylation | Converts amines to formamides | High yield under mild conditions |

| Transamidation | Facilitates exchange of amine groups | Versatile for diverse amide synthesis |

| Medicinal Chemistry | Building block for bioactive compounds | Potential pharmacological applications |

作用机制

The mechanism of action of Methyl 2-(N-benzylformamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylformamido group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Similar Compounds

Methyl 2-(N-benzylamino)acetate: Similar structure but with an amino group instead of a formamido group.

Benzylformamidoacetic acid: The carboxylic acid derivative of Methyl 2-(N-benzylformamido)acetate.

N-Benzylformamide: Lacks the ester and glycine components.

Uniqueness

This compound is unique due to its combination of a benzylformamido group and an esterified glycine moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its potential biological activities also make it a valuable compound for medicinal chemistry research.

生物活性

Methyl 2-(N-benzylformamido)acetate, a compound of interest in medicinal chemistry, has been studied for its biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic uses based on a review of diverse scientific literature.

Chemical Structure and Synthesis

This compound is characterized by its amide functional group and an ester moiety. The synthesis typically involves the reaction of methyl 2-aminoacetate with benzylformamide, often facilitated by coupling agents or under specific conditions to enhance yield and purity.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity

Research has demonstrated that derivatives of benzylformamides exhibit significant antioxidant properties. For instance, compounds similar to this compound have shown effectiveness in scavenging free radicals and reducing oxidative stress markers in vitro. A study reported that the presence of specific substituents on the benzyl ring can enhance antioxidant activity, potentially making this compound a candidate for further exploration in oxidative stress-related disorders .

2. Anti-inflammatory Effects

In vitro studies have indicated that this compound and its analogs possess anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases. The structure-activity relationship (SAR) studies indicate that modifications to the amide group can significantly influence anti-inflammatory efficacy .

3. Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary results suggest that this compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria. This activity may be attributed to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Case Study 1: Antioxidant Evaluation

A comparative study was conducted where this compound was tested alongside known antioxidants using DPPH and ABTS assays. The results indicated that while the compound displayed lower activity than Trolox (a standard antioxidant), it still showed significant scavenging ability, particularly after prolonged exposure .

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a marked reduction in TNF-alpha and IL-6 levels. This suggests that the compound may modulate inflammatory pathways, potentially through inhibition of NF-kB signaling .

Data Tables

属性

IUPAC Name |

methyl 2-[benzyl(formyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-11(14)8-12(9-13)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQYVKYSUKKXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(CC1=CC=CC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455045 | |

| Record name | Methyl 2-(N-benzylformamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123017-47-0 | |

| Record name | Methyl 2-(N-benzylformamido)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。